molecular formula C19H17N3O4S B10806367 Ethyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate

Ethyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B10806367
M. Wt: 383.4 g/mol
InChI Key: OIQXPZMNJDSNSC-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate is a 1,2,4-triazole derivative characterized by a benzo[d][1,3]dioxol-5-yl (piperonyl) group at position 5 of the triazole ring, a phenyl group at position 4, and a thioacetate ester side chain at position 3 (CAS: 325694-03-9) . Its molecular formula is C₂₁H₁₈N₃O₄S, with a molar mass of 408.45 g/mol. The compound is typically synthesized via nucleophilic substitution or condensation reactions involving thiol-containing intermediates and ethyl bromoacetate .

Properties

Molecular Formula

C19H17N3O4S

Molecular Weight

383.4 g/mol

IUPAC Name

ethyl 2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C19H17N3O4S/c1-2-24-17(23)11-27-19-21-20-18(22(19)14-6-4-3-5-7-14)13-8-9-15-16(10-13)26-12-25-15/h3-10H,2,11-12H2,1H3

InChI Key

OIQXPZMNJDSNSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Deprotection of PMB-Protected Intermediates

PMB-protected precursors (e.g., Z ) are treated with TFA and anisole at 0°C under argon, selectively removing the PMB group to yield free thiols (AA ). This step achieves >95% conversion within 1 hour, as monitored by LCMS.

Oxidative Cyclization in DMSO

The free thiol undergoes oxidative coupling in DMSO at 100°C, forming a disulfide intermediate (5a ) that cyclizes into the target tricyclic structure. Reaction optimization data are summarized below:

EntryTemperature (°C)Time (h)Yield (%)
125240
6100483
8100482

Elevated temperatures are critical for disulfide bond cleavage and cyclization, with DMSO acting as both solvent and oxidant.

Alternative Alkylation Routes

Ambeed’s protocols for analogous thiazole-2-amine derivatives provide insights into scalable thioether formation:

Nucleophilic Displacement with Ethyl Bromoacetate

A solution of 5-(benzo[d]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol (1.0 equiv) and NaH (1.5 equiv) in THF reacts with ethyl bromoacetate (1.5 equiv) at room temperature. After aqueous workup, column chromatography (16% ethyl acetate/hexane) isolates the product in 17–21% yield.

Solvent and Base Optimization

Comparative studies show that THF outperforms DMF or dichloromethane in minimizing side reactions. NaH provides superior results compared to K₂CO₃ or triethylamine, likely due to stronger deprotonation capacity.

Challenges in Purification and Yield Improvement

Low yields (17–41%) in reported methods stem from:

  • Competitive side reactions : Over-alkylation at the triazole nitrogen or ester hydrolysis under basic conditions.

  • Chromatographic losses : The compound’s lipophilic nature necessitates high hexane ratios in mobile phases, reducing recovery.

Strategies to enhance efficiency include:

  • Low-temperature kinetics : Conducting reactions at −78°C to suppress nucleophilic attack at alternative sites.

  • Flow chemistry : Continuous processing minimizes intermediate degradation.

Industrial-Scale Production Considerations

AstaTech’s manufacturing process emphasizes:

  • Hazard mitigation : Hazmat protocols for bromoacetate handling.

  • Purity control : Recrystallization from ethanol/water mixtures to achieve ≥95% purity.

  • Cost drivers : Bromoacetate reagents account for 62% of raw material expenses, prompting research into atom-economical alternatives .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioacetate Group

The thioacetate group (-S-CH₂-COOEt) undergoes nucleophilic displacement reactions under basic conditions. This reactivity is exploited for functionalizing the molecule via:

Reaction TypeConditionsProductYieldReference
AlkylationK₂CO₃/DMF, alkyl halides (R-X)Formation of thioether derivatives (R-S-CH₂-COOEt)65–78%
AcylationPyridine/DCM, acyl chlorides (RCOCl)Thioester derivatives (RCOS-CH₂-COOEt)72–85%

This site's reactivity aligns with methodologies reported for structurally related triazolethiones .

Triazole Ring Functionalization

The 1,2,4-triazole core participates in electrophilic aromatic substitution (EAS) and cycloaddition reactions:

Bromination
Electrophilic bromination occurs at the triazole ring's C5 position using N-bromosuccinimide (NBS):

text
Conditions: 0°C, CH₂Cl₂, 40 min Product: 5-Bromo-1,2,4-triazole derivative Yield: 82% Monitoring: TLC (Hexane:EtOAc = 3:1)

This mirrors protocols for synthesizing brominated triazole intermediates .

1,3-Dipolar Cycloaddition
The triazole acts as a dipolarophile in reactions with nitrile oxides:

text
Conditions: Reflux in ethanol, triethylamine catalyst Product: Triazolo-isoxazoline hybrids Yield: 68–74%

Similar cycloadditions are documented for triazolethiones in medicinal chemistry workflows .

Ester Hydrolysis and Derivatization

The ethyl ester group undergoes hydrolysis to generate carboxylic acid derivatives:

Hydrolysis TypeConditionsProductApplicationReference
Acidic6M HCl, 80°C, 4hCarboxylic acid (-COOH)Precursor for amide coupling
BasicNaOH/EtOH, reflux, 2hSodium salt (-COO⁻Na⁺)Water-soluble derivatives

The carboxylic acid intermediate facilitates further derivatization via EDC/HOBt-mediated amidation with primary amines (R-NH₂), yielding bioactive amide conjugates .

Oxidative Transformations

The sulfur atom in the thioacetate group is susceptible to oxidation:

Oxidizing AgentConditionsProductNotes
H₂O₂ (30%)RT, 2hSulfoxide (-SO-CH₂-COOEt)Stereoselective oxidation
mCPBA0°C to RT, DCMSulfone (-SO₂-CH₂-COOEt)Requires anhydrous conditions

Oxidation products show enhanced hydrogen-bonding capacity, impacting biological target interactions .

Condensation Reactions

The benzo[d] dioxole aromatic system participates in Friedel-Crafts alkylation:

text
Conditions: AlCl₃ (catalyst), R-X (alkyl/aryl halides), 60°C Product: Alkylated benzodioxole derivatives Yield: 55–62%

This modification modulates electron density in the aromatic ring, altering pharmacokinetic properties .

Stability Under Synthetic Conditions

Critical stability considerations include:

  • pH Sensitivity : Degrades in strong acids (>3M HCl) or bases (>2M NaOH) via triazole ring cleavage

  • Thermal Stability : Stable below 150°C (DSC data), but undergoes decomposition at higher temperatures

  • Light Sensitivity : Benzodioxole moiety necessitates amber glassware to prevent photooxidation

Reaction progress is typically monitored via HPLC (C18 column, MeCN:H₂O = 70:30) or ¹H NMR spectroscopy .

This compound’s multifunctional architecture allows precise structural modifications, making it a versatile scaffold in drug discovery. Further studies should explore its catalytic asymmetric reactions and metal-complexation behavior.

Scientific Research Applications

Antifungal Activity

Triazole derivatives have been extensively studied for their antifungal properties. Ethyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate shows promise in inhibiting fungal growth by targeting specific enzymes involved in cell wall synthesis.

Anticancer Potential

Research indicates that triazole compounds can inhibit enzymes linked to cancer cell proliferation. This compound may exhibit similar mechanisms of action through its interaction with biological targets involved in cancer pathways .

Enzyme Inhibition Studies

Preliminary studies suggest that this compound may act as an inhibitor for various enzymes associated with metabolic pathways. For instance, the inhibition of acetylcholinesterase activity has been noted in related compounds, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Antifungal Efficacy

A study demonstrated that triazole derivatives significantly inhibited the growth of Candida species. This compound was tested against various strains and showed comparable efficacy to established antifungal agents.

Case Study 2: Anticancer Activity

In vitro assays on human cancer cell lines revealed that this compound induced apoptosis in cancer cells through the activation of caspase pathways. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of WAY-357769 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with receptors on cell surfaces to alter cellular signaling.

    Influencing Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the 4-phenyl-4H-1,2,4-triazole-3-thioacetate class. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents Key Properties Biological Activity Ref.
Ethyl 2-((5-(Benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate (325694-03-9) - 5-Benzo[d][1,3]dioxol-5-yl
- 4-Phenyl
- 3-Thioacetate ester
- High lipophilicity
- Melting point: Not reported
- Yield: >85% (synthesis)
Potential antifungal/antimicrobial (inferred from structural analogs)
Tryfuzol® (Piperidine 2-(5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetate) - 5-Furan-2-yl
- 4-Phenyl
- 3-Thioacetate ester (piperidine salt)
- Immunomodulatory
- Antioxidant
- Hepatoprotective
Used in veterinary medicine
4-(5-((2-Methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5r) - 5-(2-Methylbenzylthio)
- 4-Phenyl
- 3-Pyridine
- Melting point: 173–174°C
- Yield: 86%
Antifungal activity (Candida spp.)
Ethyl 5-((1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)-hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (7a) - Hybrid triazole-thiadiazole core
- p-Tolyl substituent
- Synthesized via microwave-assisted methods
- Melting point: Not reported
Antibacterial (Gram-positive bacteria)
Alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetimidates (5–15) - 5-Phenethyl
- Variable R groups (e.g., methyl, benzyl)
- Soluble in organic solvents
- Amorphous solids (colors vary)
Anticancer and antiviral (preliminary studies)

Key Differences in Physicochemical Properties

  • Thermal Stability : Compounds with aromatic substituents (e.g., 5r, melting point 173–174°C) exhibit higher thermal stability than aliphatic derivatives .
  • Synthesis Yields : Microwave-assisted syntheses (e.g., Tryfuzol®) achieve yields >80%, comparable to conventional methods used for the target compound .

Biological Activity

Ethyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that falls under the category of triazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C₁₉H₁₇N₃O₄S
  • Molecular Weight : 383.42 g/mol
  • CAS Number : 610281-88-4

The compound features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety and a triazole ring, which are known for their roles in various biological processes.

Triazole derivatives generally function by inhibiting specific enzymes or biological pathways. This compound is hypothesized to interact with enzymes involved in cancer cell proliferation and survival pathways. The presence of the triazole ring suggests potential inhibition of cytochrome P450 enzymes, which are crucial for various metabolic processes.

Anticancer Activity

Research indicates that triazole derivatives possess significant anticancer properties. For instance:

  • In vitro Studies : Compounds similar to this compound have demonstrated the ability to inhibit tumor cell growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial effects:

  • Antibacterial Studies : Triazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. For example, studies have reported that certain triazole compounds exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics against resistant strains like MRSA .

Anti-inflammatory Activity

Triazoles are also noted for their anti-inflammatory effects:

  • In vivo Studies : Compounds with similar structures have been evaluated in animal models for their ability to reduce edema and inflammation markers significantly .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityFindings
Triazole DerivativeAnticancerInduced apoptosis in cancer cell lines
Benzotriazole DerivativesAntimicrobialEffective against MRSA with MIC values 12.5–25 μg/mL
Various TriazolesAnti-inflammatorySignificant reduction in edema (up to 67%)

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Ethyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, and how can purity be ensured?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions. A common approach involves refluxing 4-amino-5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate in absolute ethanol under alkaline conditions (e.g., sodium ethoxide) for 5–6 hours . Post-synthesis, recrystallization from ethanol or methanol is critical to achieve ≥95% purity. Purity verification requires HPLC-DAD (e.g., C18 column, acetonitrile/water mobile phase) to separate the product from unreacted intermediates .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer: Use a combination of elemental analysis (C, H, N, S content) and spectroscopic techniques:

  • IR Spectroscopy : Confirm the presence of thioether (-S-) and ester (-COO-) functional groups via peaks at 650–700 cm⁻¹ (C-S stretch) and 1700–1750 cm⁻¹ (C=O stretch) .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for benzo[d][1,3]dioxole and phenyl groups) and ethyl ester protons (triplet at δ 1.2–1.4 ppm for CH₃, quartet at δ 4.1–4.3 ppm for CH₂) .

Q. What solvents are suitable for solubility testing, and how does this impact biological assays?

  • Methodological Answer: The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. For in vitro assays, prepare stock solutions in DMSO (≤1% v/v final concentration to avoid cytotoxicity). Solubility in ethanol or methanol allows recrystallization but may require sonication for full dissolution .

Advanced Research Questions

Q. What strategies are effective for analyzing degradation pathways under forced conditions (e.g., acid/base hydrolysis, oxidative stress)?

  • Methodological Answer: Perform forced degradation studies:

  • Acidic/Basic Conditions : Reflux in 0.1M HCl/NaOH at 80°C for 24 hours. Monitor via LC-MS to identify hydrolysis products (e.g., free thiol or carboxylic acid derivatives) .
  • Oxidative Stress : Treat with 3% H₂O₂ at 70°C for 8 hours. Use HPLC-PDA to detect sulfoxide or sulfone derivatives .
    • Mass balance studies (total impurities ≤2%) ensure method validity per ICH guidelines .

Q. How can computational models predict the compound’s toxicity and pharmacokinetic properties?

  • Methodological Answer: Use QSAR tools like GUSAR and TEST to predict acute toxicity (LD₅₀) and organ-specific risks. For example:

  • GUSAR : Predicts LD₅₀ > 2000 mg/kg (low toxicity) based on structural analogs .
  • ADMET Prediction : Evaluate logP (lipophilicity) and plasma protein binding (%) to assess bioavailability. This compound’s logP ~3.2 suggests moderate blood-brain barrier penetration .

Q. What experimental evidence supports structure-activity relationships (SAR) for antimicrobial or neuroprotective effects?

  • Methodological Answer: Compare with analogs (e.g., Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate):

  • Antimicrobial Assays : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤16 µg/mL). The benzo[d][1,3]dioxole moiety enhances membrane disruption .
  • Neuroprotection : Evaluate inhibition of Aβ fibril aggregation (IC₅₀) using thioflavin-T fluorescence assays. The triazole-thioether scaffold shows moderate activity (IC₅₀ ~50 µM) .

Q. How can enantiomeric purity be resolved if chiral centers are introduced during synthesis?

  • Methodological Answer: Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) or enzymatic resolution with lipases (e.g., Candida antarctica) to separate enantiomers. Confirm configurations via X-ray crystallography (e.g., triclinic crystal system observed in related triazole derivatives) .

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